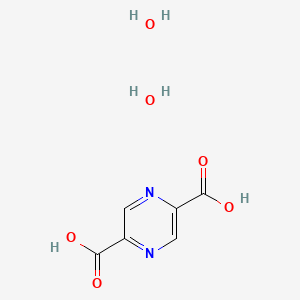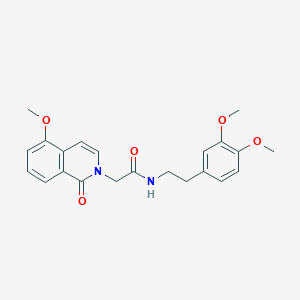
piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs, and a pyrazole ring, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, along with the propoxy and propyl groups. The exact 3D structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyrazole rings. These structures are known to participate in various chemical reactions. For example, piperidine is often used as a base in organic synthesis, while pyrazole can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the pyrazole ring could contribute to its aromaticity .科学的研究の応用
Molecular Interaction and Receptor Binding
One significant area of research focuses on the molecular interaction of compounds structurally related to piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone with specific receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonistic activity on the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital method for conformational analysis, contributing to the development of unified pharmacophore models for CB1 receptor ligands and suggesting mechanisms of receptor interaction (Shim et al., 2002).
Antimicrobial and Phytotoxic Screening
Another study highlighted the synthesis and characterization of 1-aroyl-3,5-diarylpiperidin-4-yl methanone derivatives, with a focus on their antimicrobial and phytotoxic properties. These compounds showed varying degrees of antimicrobial activity, offering a foundation for further research in the development of new antimicrobial agents (Amara Mumtaz et al., 2015).
Anticancer Activity
Research into the anticancer effects associated with the piperidine framework led to the synthesis of several derivatives. Among these, some compounds exhibited significant antiproliferative activity against human leukemia cells, highlighting the potential for developing novel anticancer therapies (K. Vinaya et al., 2011).
Synthesis and Structural Studies
Furthermore, the synthesis and structural exploration of compounds related to piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone have been extensively studied. These studies include thermal, optical, etching, and structural analyses, alongside theoretical calculations, providing insights into the properties and potential applications of these compounds (C. S. Karthik et al., 2021).
Enzyme Inhibitory Activity and Molecular Docking
Moreover, certain derivatives have been evaluated for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies not only highlighted potent inhibitors but also utilized molecular docking to understand the interactions at the enzyme active sites, indicating the therapeutic potential of these compounds (A. Cetin et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
piperidin-1-yl-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-8-18-12-13(14(16-18)20-11-4-2)15(19)17-9-6-5-7-10-17/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDNOPVQXHQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)
![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)
![1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2849507.png)

![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)
![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)
